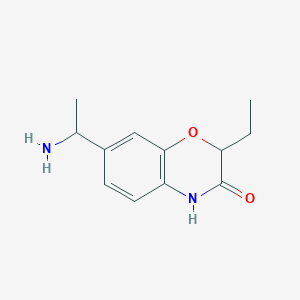

7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

7-(1-aminoethyl)-2-ethyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-10-12(15)14-9-5-4-8(7(2)13)6-11(9)16-10/h4-7,10H,3,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQXDMHDNLLYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC2=C(O1)C=C(C=C2)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375208-96-0 | |

| Record name | 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between an ortho-aminophenol derivative and an appropriate aldehyde or ketone can lead to the formation of the benzoxazine ring. Catalysts such as acids or bases may be employed to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Chemistry: The compound’s reactivity makes it a valuable intermediate in organic synthesis, allowing for the construction of more complex molecules.

Biology: Its potential biological activity has led to investigations into its use as a pharmacological agent, particularly in the development of new drugs.

Medicine: Research has explored its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry: The compound’s unique properties may be harnessed in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoxazinone Derivatives

Key Research Findings

Anticancer Potential

- Topoisomerase I Inhibition: Derivatives like BONC-001 and BONC-013 exhibit strong inhibitory activity against human DNA topoisomerase I (IC₅₀ values in low micromolar range), a critical target in cancer therapy. The 1-aminoethyl group in 7-(1-aminoethyl)-2-ethyl-... may enhance DNA binding affinity due to its basic amino group, analogous to BONC-001 .

- SAR Insights : Ethyl or methyl substitutions at position 2 (e.g., BONC-013) improve metabolic stability compared to hydroxylated analogs like DIMBOA .

Anti-inflammatory and Antioxidant Activity

- Chalcone-derived oxazines with amino or methoxy groups (e.g., DIMBOA) show anti-inflammatory effects by suppressing pro-inflammatory cytokines .

Biological Activity

Overview

7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound characterized by its benzoxazine core structure. Its unique molecular composition, featuring both amino and ethyl groups, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1375208-96-0

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may influence various cellular pathways by binding to these targets, leading to alterations in cellular signaling and function.

Target Interactions:

- Enzymes : Potential inhibition or activation of enzyme activity.

- Receptors : Modulation of receptor-mediated signaling pathways.

Anticonvulsant Activity

Research indicates that derivatives of benzoxazine compounds exhibit anticonvulsant properties. For instance, studies have shown that related compounds can be evaluated using the maximal electroshock test (MES test) to assess their efficacy in preventing seizures.

| Compound | ED50 (mg/kg) | Protective Index |

|---|---|---|

| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | 31.7 | 7.2 |

The protective index (PI) is calculated as , where is the toxic dose for 50% of the population tested.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have demonstrated that benzoxazine derivatives can exhibit significant antibacterial and antifungal activities against various pathogens.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | Strong |

| Escherichia coli | 0.0039 - 0.025 | Strong |

| Candida albicans | 16.69 - 78.23 | Moderate to strong |

Comparative Analysis with Similar Compounds

When compared to other benzoxazine derivatives, this compound exhibits distinct biological profiles due to its unique substitution pattern:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 7-(1-aminoethyl)-1,4-dihydro-4-oxoquinoline | Similar heterocyclic structure | Anticonvulsant |

| 7-(1-aminoethyl)-1-pyrrolidinyl-1,4-dihydro-4-oxoquinoline | Contains a pyrrolidine moiety | Antimicrobial |

Case Studies

A notable study on related benzoxazine derivatives focused on their synthesis and biological evaluation for anticonvulsant activity. The study utilized various animal models to assess efficacy and toxicity profiles:

- Synthesis Method : Cyclization of ortho-amino phenols with aldehydes.

- Biological Evaluation : Conducted using MES tests and neurotoxicity assessments.

- Results : Identified lead compounds with significant anticonvulsant effects and favorable safety profiles.

Q & A

Basic: What are the established synthetic routes for 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, and what key intermediates are involved?

The synthesis of benzoxazin-3-one derivatives typically involves condensation reactions of o-aminobenzyl alcohol or o-hydroxybenzylamine with aldehydes/ketones . For introducing the 1-aminoethyl group, reductive amination of a ketone intermediate (e.g., 7-acetyl derivative) or alkylation with ethylamine precursors is recommended. Key intermediates include:

- 3,4-Dihydro-2H-1,4-benzoxazin-3-one core : Synthesized via cyclization of o-aminophenol derivatives with carbonyl compounds .

- Ethyl-substituted intermediates : Alkylation at the 2-position using ethyl halides or via Friedel-Crafts-like reactions .

Methodological considerations:

- Use Lewis acids (e.g., Cu(I)) for intramolecular C-N cyclization to stabilize the aminoethyl group .

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should be prioritized?

- NMR :

- ¹H NMR : Look for signals at δ 4.2–4.5 ppm (methylene protons adjacent to the oxazinone oxygen) and δ 1.2–1.4 ppm (ethyl group protons) .

- ¹³C NMR : Peaks at ~165 ppm (carbonyl carbon) and 50–60 ppm (methylene carbons in the oxazinone ring) .

- X-ray crystallography : Resolve stereochemistry of the 1-aminoethyl group and confirm ring conformation (e.g., boat vs. chair) .

- MS (ESI+) : Molecular ion peak [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl or aminoethyl groups) .

Advanced: How can researchers optimize the yield of this compound when introducing the 1-aminoethyl substituent, considering steric and electronic factors?

- Steric hindrance mitigation : Use bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) on the amine to prevent undesired side reactions during alkylation .

- Electronic effects : Activate the carbonyl group of the oxazinone ring via protonation (e.g., HCl in dioxane) to enhance nucleophilic attack by ethylamine derivatives .

- Catalytic systems : Employ Pd/C or Raney Ni for reductive amination of 7-acetyl intermediates, optimizing H₂ pressure (1–3 atm) and temperature (50–70°C) .

Table 1 : Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 60–70°C | ↑ 20–30% |

| Catalyst Loading | 5–10% Pd/C | ↑ 15% |

| Amine Equivalents | 1.2–1.5 eq | Minimize byproducts |

Advanced: What experimental strategies are recommended to assess the compound's stability under varying pH and temperature conditions, based on decomposition kinetics of analogous benzoxazinones?

- pH-dependent stability :

- Thermal stability :

- Stabilization strategies : Lyophilize the compound or store in anhydrous DMSO at -20°C .

Advanced: How does the presence of the 1-aminoethyl group influence the compound's bioactivity compared to other benzoxazin-3-one derivatives, and what receptor binding assays are appropriate?

- Bioactivity modulation : The 1-aminoethyl group enhances hydrogen-bonding potential, improving affinity for targets like mineralocorticoid receptors (MRs). Compare to DIMBOA (plant defense) or MR antagonists (e.g., compound 14n in ).

- Assays :

- Selectivity screening : Test against related receptors (e.g., glucocorticoid, androgen) to confirm specificity .

Advanced: In cases of contradictory antimicrobial activity data across studies, what methodological variables (e.g., assay conditions, microbial strains) should be systematically controlled?

- Critical variables :

- Microbial strains : Use standardized strains (e.g., Erwinia carotovora for plant pathogens) and validate via genomic sequencing .

- Compound stability : Pre-test decomposition rates in growth media (e.g., LB broth) using LC-MS .

- Inoculum density : Standardize to 10⁶ CFU/mL to ensure consistent lag-phase measurements .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., ampicillin) and account for solvent effects (e.g., DMSO <1% v/v) .

Table 2 : Key Variables in Antimicrobial Assays

| Variable | Recommended Control | Impact on Activity |

|---|---|---|

| pH of medium | 6.0–6.5 | ↓ Degradation |

| Incubation time | 12–18 hours | ↑ Detectable effect |

| Compound purity | ≥95% (HPLC) | ↓ False negatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.